molecular formula C12H22CuN4O4 B13733860 Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper CAS No. 15627-09-5

Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper

Cat. No.: B13733860
CAS No.: 15627-09-5
M. Wt: 349.87 g/mol
InChI Key: SBFUAYPDMPMYBP-ATMONBRVSA-L
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Description

Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper is a coordination compound that features copper as the central metal ion coordinated to hydrazine-derived ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper typically involves the reaction of copper salts with hydrazine derivatives under controlled conditions. The reaction may proceed as follows:

  • Dissolution of a copper salt (e.g., copper(II) sulfate) in an appropriate solvent.
  • Addition of the hydrazine derivative to the copper solution.
  • Stirring the mixture at a specific temperature and pH to facilitate complex formation.
  • Isolation and purification of the resulting compound through filtration, crystallization, or other methods.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for yield and purity, and employing continuous flow reactors or other industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can undergo various chemical reactions, including:

    Oxidation: The copper center can be oxidized, potentially altering the coordination environment.

    Reduction: Reduction of the copper center can lead to changes in the compound’s properties.

    Substitution: Ligands can be substituted with other ligands, leading to new coordination compounds.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reducing agents: Sodium borohydride, hydrazine, or other reducing agents.

    Substitution reactions: Ligand exchange can be facilitated by using excess ligands or specific solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state copper complex, while substitution could result in a new coordination compound with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: Coordination compounds like Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper can act as catalysts in various chemical reactions, including oxidation and reduction processes.

Biology

    Biological Activity: Such compounds may exhibit biological activity, including antimicrobial or anticancer properties, due to their ability to interact with biological molecules.

Medicine

    Therapeutic Agents: Coordination compounds are explored for their potential as therapeutic agents, particularly in the treatment of diseases where metal ions play a role.

Industry

    Materials Science: These compounds can be used in the development of new materials with specific properties, such as conductivity or magnetism.

Mechanism of Action

The mechanism of action of Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper would depend on its specific application. In catalysis, the copper center may facilitate electron transfer or stabilize reaction intermediates. In biological systems, the compound might interact with enzymes or DNA, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)nickel
  • Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)zinc

Uniqueness

Bis(1-cyclohexyl-1-(hydroxy-kappao)-2-(oxo-kappao)hydrazinato)copper is unique due to the specific coordination environment around the copper center, which can influence its reactivity and applications. The presence of cyclohexyl groups and hydrazine-derived ligands also contributes to its distinct properties compared to other coordination compounds.

Properties

CAS No.

15627-09-5

Molecular Formula

C12H22CuN4O4

Molecular Weight

349.87 g/mol

IUPAC Name

copper;(Z)-cyclohexyl-oxido-oxidoiminoazanium

InChI

InChI=1S/2C6H12N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*6,9H,1-5H2;/q;;+2/p-2/b2*8-7-;

InChI Key

SBFUAYPDMPMYBP-ATMONBRVSA-L

Isomeric SMILES

C1CCC(CC1)/[N+](=N/[O-])/[O-].C1CCC(CC1)/[N+](=N/[O-])/[O-].[Cu+2]

Canonical SMILES

C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].[Cu+2]

Origin of Product

United States

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